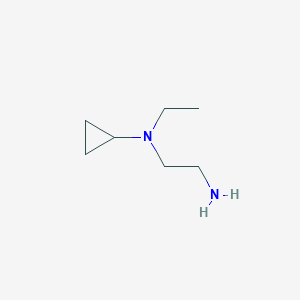

N-(2-aminoethyl)-N-ethylcyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound usually includes its physical appearance, smell, taste (if safe and applicable), and state of matter at room temperature.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s reactivity with other substances.Aplicaciones Científicas De Investigación

Analytical Profiling and Detection

- N-(2-aminoethyl)-N-ethylcyclopropanamine, among other arylcyclohexylamines, has been characterized and analyzed using various sophisticated techniques. Advanced methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed for its identification and analysis. Such methods are crucial for the qualitative and quantitative analysis of these compounds in biological matrices, including blood, urine, and vitreous humor (De Paoli et al., 2013).

Role in Convulsion Blockade

- Research has identified the compound's effectiveness in blocking convulsions. For example, 1-Aminocyclopropanecarboxylic acid, a related compound, has shown to be a potent ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This compound can block convulsions caused by NMDA, suggesting potential therapeutic applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).

Chemical Synthesis and Characterization

- The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which include N-(2-aminoethyl)-N-ethylcyclopropanamine, have been described in detail. These compounds, often used as research chemicals, are synthesized and characterized through multiple methods like high performance liquid chromatography, mass spectrometry, and spectroscopy. Such research is vital for identifying new psychoactive substances and understanding their properties (Wallach et al., 2016).

Potential in Agronomy

- Compounds like 1-Aminocyclopropane-1-Carboxylic Acid (ACC), closely related to N-(2-aminoethyl)-N-ethylcyclopropanamine, play a significant role in plant growth and development. ACC is a precursor of ethylene, a plant hormone, and is involved in various plant processes. Understanding the mechanism of such compounds can lead to significant advancements in agronomy and plant science (Vanderstraeten & Van Der Straeten, 2017).

Ethylene-Independent Growth Regulation in Plants

- In the realm of plant science, ACC has been identified as playing a role beyond being just a precursor to ethylene. It is involved in regulating plant development and responding to environmental stress, independent of ethylene biosynthesis. This emerging role suggests a broader scope of applications in understanding plant growth and stress responses (Polko & Kieber, 2019).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related properties of the compound.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-studied or theoretical compound, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of this analysis, feel free to ask!

Propiedades

IUPAC Name |

N'-cyclopropyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRMAYOLQMQWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-ethylcyclopropanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)